An In-depth Technical Guide to 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-22-4)
An In-depth Technical Guide to 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-22-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, a halogenated and trifluoromethylated quinoline derivative. As a Senior Application Scientist, the following sections synthesize established chemical principles with practical insights to offer a thorough understanding of this compound's synthesis, properties, and potential applications in drug discovery and development.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Furthermore, the presence of halogen atoms, such as bromine and chlorine, can modulate the electronic properties and reactivity of the quinoline ring, offering avenues for further functionalization and influencing its pharmacokinetic and pharmacodynamic profiles. 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, with its unique substitution pattern, represents a promising candidate for investigation in various therapeutic areas.
Physicochemical and Safety Data
A summary of the key physicochemical properties and hazard information for 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol is presented below.
| Property | Value | Source |
| CAS Number | 59108-22-4 | [5] |
| Molecular Formula | C₁₁H₆BrClF₃NO | |
| Molecular Weight | 340.53 g/mol | |
| Appearance | Solid (predicted) | - |
| Storage | 2-8°C, sealed in a dry environment | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501 | [5] |
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol.
Step 1: Synthesis of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol via Gould-Jacobs Reaction
The initial step involves the condensation of a substituted aniline, 3-chloro-2-methylaniline, with a β-ketoester, ethyl 4,4,4-trifluoroacetoacetate. This reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes a thermal cyclization to yield the quinolin-4-ol core.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-chloro-2-methylaniline (1.0 eq) and toluene.
-
Addition of Reagents: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction Execution: Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue refluxing until the starting aniline is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol.
Step 2: Bromination of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
The second step is the regioselective bromination of the quinolin-4-ol intermediate at the C3 position. The electron-donating hydroxyl group at C4 and the electron-withdrawing trifluoromethyl group at C2 direct the electrophilic substitution to the C3 position. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation.
Protocol:
-
Reaction Setup: Dissolve 7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform) in a round-bottom flask.
-
Addition of Reagent: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
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Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The reaction may be gently heated to facilitate completion if necessary.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with a suitable organic solvent.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this specific compound is not publicly available, the expected spectral features can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the quinoline ring and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing and electron-donating effects of the substituents.
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¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule, including the trifluoromethyl carbon, which will appear as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for the presence of bromine and chlorine atoms. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations of the quinoline ring, and C-F stretching vibrations of the trifluoromethyl group.
Potential Applications in Drug Development
The structural motifs present in 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol suggest several potential avenues for investigation in drug discovery.
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Anticancer Activity: Many quinoline derivatives, particularly those with trifluoromethyl groups, have demonstrated significant anticancer activity.[10][11] The mechanism of action for such compounds often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[10] The title compound could be screened against a panel of cancer cell lines to evaluate its cytotoxic potential.
Caption: Postulated mechanism of anticancer action via PI3K pathway inhibition.
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Antimicrobial and Antiviral Activity: The quinoline scaffold is the basis for several successful antimicrobial and antiviral drugs.[11][12] The presence of halogens and a trifluoromethyl group can enhance the antimicrobial properties of quinoline derivatives. This compound could be evaluated for its activity against a range of bacterial, fungal, and viral pathogens.
-
Kinase Inhibitors: The quinolin-4-ol core can act as a hinge-binding motif for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. The substituents on the quinoline ring can be tailored to achieve selectivity for specific kinase targets.
Conclusion and Future Directions
3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol is a synthetically accessible compound with a substitution pattern that suggests significant potential for biological activity. The proposed synthetic route, based on the robust Gould-Jacobs reaction, provides a clear path for its preparation and future analog synthesis.
For researchers and drug development professionals, this compound represents a valuable starting point for lead optimization programs. Future work should focus on:
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Experimental Validation: The proposed synthesis should be carried out, and the compound fully characterized using modern spectroscopic techniques.
-
Biological Screening: A comprehensive biological evaluation against a diverse panel of targets, including cancer cell lines, microbial strains, and a kinase panel, is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications at the bromine, chlorine, and methyl positions would provide valuable insights into the SAR and guide the design of more potent and selective compounds.
The exploration of this and related substituted quinolin-4-ols holds promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
-
Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1361-1365. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
García-García, A., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chemistry, 3(4), 1259-1268. [Link]
-
Sharma, P., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 11(10), 4768-4782. [Link]
-
Wang, X., et al. (2022). Carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides and amines based on an activated carbon fiber supported palladium catalyst. New Journal of Chemistry, 46(3), 1148-1153. [Link]
-
Kovács, P., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6483. [Link]
-
Fujisaka, A., et al. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Journal of the Chilean Chemical Society, 66(2), 5225-5229. [Link]
-
Patel, D. R., et al. (2023). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. RSC Advances, 13(15), 10098-10106. [Link]
-
Kumar, A., et al. (2023). Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines. Journal of Heterocyclic Chemistry, 60(5), 857-865. [Link]
-
Mohamed, M. S., et al. (2022). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 27(23), 8251. [Link]
-
Zaman, A. u., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1361-1365. [Link]
-
ResearchGate. (2021). (PDF) Biological Activities of Quinoline Derivatives. [Link]
- Google Patents. (n.d.).
-
Nowakowska, Z., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]
-
Bautista-Aguilera, Ó. M., et al. (2021). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 26(9), 2496. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]
-
El-Sayed, M. A. A., et al. (2014). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. European Journal of Medicinal Chemistry, 71, 15-24. [Link]
-
Kumar, A., et al. (2011). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 11(10), 874-886. [Link]
-
Nowakowska, Z., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]
-
Nowakowska, Z., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]
-
PubChem. (n.d.). 3-Bromo-4-chloro-2-(trifluoromethyl)-8-[4-(trifluoromethyl)phenyl]quinoline. [Link]
-
Liu, X.-H., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3411. [Link]
-
PubChem. (n.d.). 7-Bromo-4-chloro-8-methylquinoline-3-carbonitrile. [Link]
-
PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 59108-22-4|3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. iipseries.org [iipseries.org]
- 10. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
